3-Bromo-5-morpholinophenylboronic acid
Overview
Description
3-Bromo-5-morpholinophenylboronic acid is a boronic acid derivative with the CAS Number: 1256355-10-8 . It has a molecular weight of 285.93 and its IUPAC name is 3-bromo-5-(4-morpholinyl)phenylboronic acid .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The InChI code of 3-Bromo-5-morpholinophenylboronic acid is 1S/C10H13BBrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis
Boronic acids, such as 3-Bromo-5-morpholinophenylboronic acid, are known to participate in various chemical reactions. They have been used in the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.91 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Organic Synthesis and Catalytic Activity
3-Bromo-5-morpholinophenylboronic acid is utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This process is essential for creating complex organic molecules with precision. For instance, cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes (NHCs) and triphenylphosphine have been synthesized and showed promising catalytic activity in Suzuki coupling reactions, underscoring the utility of bromo-substituted phenylboronic acids in facilitating efficient organic transformations (Xu et al., 2014).
Antimicrobial and Hemolytic Activity
The compound and its derivatives have been explored for antimicrobial properties. For example, a study synthesized a series of compounds by Crossed-Aldol condensation involving 3-bromo-4-morpholino acetophenone, demonstrating novel synthetic approaches and evaluating the antimicrobial activities of these compounds (Balaji et al., 2017). Such studies are pivotal for identifying new antimicrobial agents against resistant strains.
Antioxidant and Pharmacological Potential
Research has identified various bromophenols, similar in structural complexity to 3-Bromo-5-morpholinophenylboronic acid, showcasing potent antioxidant activities. These bromophenols, derived from marine sources or synthesized, exhibit significant free radical scavenging activities, suggesting their potential as natural antioxidants in food preservation and pharmaceuticals (Li et al., 2011). Additionally, novel bromophenols have demonstrated inhibitory actions against acetylcholinesterase and butyrylcholinesterase, indicating their therapeutic potential in treating neurodegenerative diseases (Öztaşkın et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-morpholinophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as the presence of a palladium catalyst and the specific conditions under which the reaction is carried out .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making 3-Bromo-5-morpholinophenylboronic acid a valuable tool in organic chemistry .
Action Environment
The action of 3-Bromo-5-morpholinophenylboronic acid is influenced by several environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature and pressure conditions under which the reaction is carried out . These factors can significantly influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-bromo-5-morpholin-4-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNLKBOIZQUEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681714 | |
Record name | [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-morpholinophenylboronic acid | |
CAS RN |
1256355-10-8 | |
Record name | B-[3-Bromo-5-(4-morpholinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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